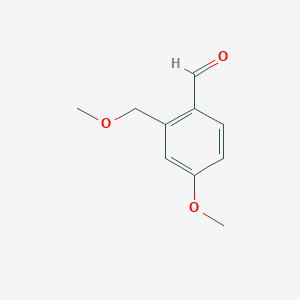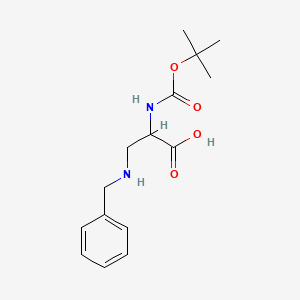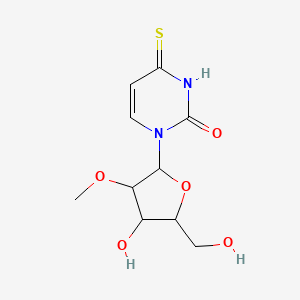
4-Methoxy-2-(methoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a methoxymethyl group at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- typically involves the reaction of 4-methoxybenzaldehyde with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxymethyl group is introduced at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-methoxy-2-(methoxymethyl)benzoic acid.
Reduction: 4-methoxy-2-(methoxymethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(hydroxymethyl)benzaldehyde.
Scientific Research Applications
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-methoxy-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methoxymethyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-methoxy-: Similar structure but lacks the methoxymethyl group at the 2-position.
Benzaldehyde, 2-hydroxy-4-methoxy-: Contains a hydroxyl group at the 2-position instead of a methoxymethyl group.
Benzaldehyde, 4-[(2-methylphenyl)methoxy]-: Substituted with a different aromatic group.
Uniqueness
Benzaldehyde, 4-methoxy-2-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
94527-40-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methoxy-2-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-5-10(13-2)4-3-8(9)6-11/h3-6H,7H2,1-2H3 |
InChI Key |
KNLJGYAUFQVTOO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)

![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)
